N-(4-Fluoro-phenyl)-guanidine oxalate
Overview
Description
Chemical Reactions Analysis
As a guanidine derivative, this compound could potentially participate in a variety of chemical reactions. Guanidines are known to be strong bases and nucleophiles, and the presence of the phenyl ring could allow for electrophilic aromatic substitution reactions. The oxalate group could potentially act as a leaving group under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the guanidine group could make the compound basic, while the phenyl group could increase its hydrophobicity. The presence of the fluorine atom could also influence the compound’s reactivity and stability .Scientific Research Applications
Vibrational Analysis and Y-aromaticity
The study by Binoy et al. (2006) focused on the vibrational analysis and Y-aromaticity in bis(N,N′-diphenyl guanidinium) oxalate crystal, indicating the compound's potential in therapeutic applications. The research highlighted the compound's structural and vibrational properties, which could be relevant for understanding similar guanidine derivatives (Binoy et al., 2006).
Hydrogen Bonded Structures
Vaidhyanathan et al. (2002) synthesized and characterized oxalates of various amines, including guanidine, revealing different hydrogen-bonded networks. These insights into guanidinium oxalate structures could provide foundational knowledge for applications in material science or structural chemistry (Vaidhyanathan et al., 2002).
Detoxification Fabrics
Ying et al. (2017) developed a guanidine-functionalized polymer for the decontamination of chemical warfare agents, showcasing the application of guanidine derivatives in creating protective materials against toxic substances (Ying et al., 2017).
Biological Activities of Guanidine Compounds
Sa̧czewski and Balewski (2013) reviewed the therapeutic applications and biological activities of guanidine-containing compounds, highlighting their potential as central nervous system agents, anti-inflammatory agents, anti-diabetic, chemotherapeutic agents, and cosmetics. This broad range of applications suggests that specific guanidine derivatives, like N-(4-Fluoro-phenyl)-guanidine oxalate, could have varied potential uses in pharmaceuticals and therapeutics (Sa̧czewski & Balewski, 2013).
Catalytic and Bactericidal Properties
Bromberg and Hatton (2007) explored the catalytic and bactericidal properties of Poly(N-vinylguanidine), providing insights into the potential of guanidine derivatives for use in chemical and biological defense as well as disinfectant applications (Bromberg & Hatton, 2007).
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)guanidine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3.C2H2O4/c8-5-1-3-6(4-2-5)11-7(9)10;3-1(4)2(5)6/h1-4H,(H4,9,10,11);(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRSKQONCRSSHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)F.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-56-5 | |
Record name | Guanidine, N-(4-fluorophenyl)-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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